1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one
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Overview
Description
1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one is a chemical compound characterized by a pyridine ring substituted with a chloro group, an ethylsulfonyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one typically involves the chlorination of a pyridine derivative followed by the introduction of an ethylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The process involves precise control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Oxidation products include carboxylic acids.
- Reduction products include dechlorinated derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfonyl groups may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(6-Chloropyridin-3-yl)ethan-1-one: Similar structure but lacks the ethylsulfonyl group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a quinoline ring instead of a pyridine ring.
Uniqueness: 1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one is unique due to the presence of both chloro and ethylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(6-chloro-3-ethylsulfonylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-3-15(13,14)7-4-5-8(10)11-9(7)6(2)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSFYUWQLRZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(C=C1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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